molecular formula C20H28N4O B5566044 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine

Cat. No. B5566044
M. Wt: 340.5 g/mol
InChI Key: NPFBWGARNFPYIZ-QFBILLFUSA-N
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Description

The compound (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details for this compound are not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction details for this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, density, solubility, and pKa. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, which are derivatives of compounds similar to the one . This method demonstrated effectiveness in creating compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Utility in Heterocyclic Synthesis

Fadda et al. (2012) researched the use of enaminonitriles in synthesizing various heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. This work highlights the versatile applications of these compounds in pharmaceutical and chemical synthesis (Fadda et al., 2012).

Corrosion Inhibition

Bouklah et al. (2005) investigated pyridine–pyrazole compounds as inhibitors for steel corrosion in hydrochloric acid solutions. This research provides insight into the potential industrial applications of these compounds in protecting metals from corrosion (Bouklah et al., 2005).

Novel Multicomponent Synthesis

Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines using a three-component reaction. This study indicates the potential of these compounds in creating complex and useful molecular structures (Rahmani et al., 2018).

Ultrasound Induced Green Synthesis

Dohare et al. (2018) focused on the green synthesis of pyrazolo-pyridines as corrosion inhibitors, using ultrasound-assisted techniques. This environmentally friendly approach underscores the growing importance of sustainable methods in chemical synthesis (Dohare et al., 2018).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often determined through biological studies. Unfortunately, the mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

Future Directions

The future directions for research on this compound would depend on its potential applications and the current state of knowledge about its properties and effects. Unfortunately, specific future directions for this compound are not available in the searched resources .

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14(2)16-12-24(13-19(16)22(3)4)20(25)18-11-17(21-23(18)5)15-9-7-6-8-10-15/h6-11,14,16,19H,12-13H2,1-5H3/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBWGARNFPYIZ-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC(=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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